2,7-Naphthyridine-3-carboxylic acid

概要

説明

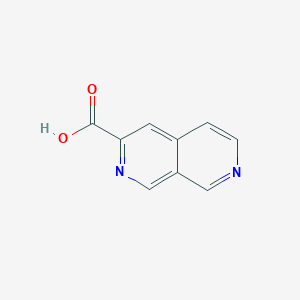

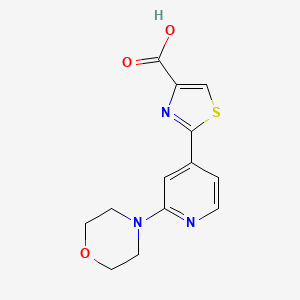

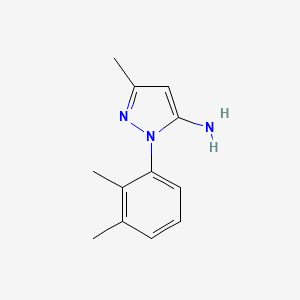

2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis

2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .Physical And Chemical Properties Analysis

2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .科学的研究の応用

Anti-inflammatory Applications

Naphthyridines have been noted for their role in pro-inflammatory mechanisms, particularly in relation to the protein complex NF-κB (nuclear factor kappa B), which is chronically active in various types of tumors and autoimmune diseases .

Detection and Analysis

Carboxylic acids, including naphthyridine derivatives, are utilized in various detection methods across different industries, including medicines, cosmetics, and food additives .

Cardiovascular Research

Specific naphthyridine derivatives have been investigated for their effects on monocyte/macrophage function in relation to proatherogenic properties, which are significant in the context of atherosclerotic arteries .

Drug Development

The 2,7-Naphthyridine scaffold is gaining attention in novel drug development due to its structural resemblance to natural product skeletons and potential for creating stereochemical variants .

Synthetic Chemistry

Recent advances in synthetic strategies and reactivity of naphthyridines highlight their applications in creating complex molecular structures within synthetic chemistry .

Antibacterial Activity

Some naphthyridine derivatives exhibit broad antibacterial activity and are used primarily for the treatment of urinary tract infections and sexually transmitted diseases .

Safety and Hazards

将来の方向性

The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .

作用機序

Target of Action

2,7-Naphthyridine-3-carboxylic acid is a derivative of the naphthyridine family, which has been found to have significant biological activity Naphthyridine derivatives, such as nalidixic acid, are known to inhibit the a subunit of bacterial dna gyrase , which plays a crucial role in bacterial DNA replication.

Mode of Action

It’s worth noting that naphthyridine derivatives like nalidixic acid work by inhibiting bacterial dna gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is necessary for replication, thus leading to the death of the bacteria .

Biochemical Pathways

Given the known action of similar naphthyridine derivatives, it can be inferred that this compound may interfere with the dna replication process in bacteria by inhibiting dna gyrase .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 17416 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known effects of similar naphthyridine derivatives, it can be inferred that this compound may lead to the death of bacteria by inhibiting dna replication .

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

特性

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2,7-Naphthyridine-3-carboxylic acid derivatives exert their antiproliferative effects?

A1: While the exact mechanism of action remains under investigation, research suggests that some 2,7-Naphthyridine-3-carboxylic acid derivatives, particularly Schiff bases, exhibit promising antitumor activity. [, ] This activity was identified through in vitro screening against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). [, ] Further research is needed to fully elucidate the specific cellular targets and pathways affected by these compounds.

Q2: What is the structure-activity relationship (SAR) observed for 2,7-Naphthyridine-3-carboxylic acid derivatives and their anticancer activity?

A2: Studies have shown that modifications to the 2,7-Naphthyridine-3-carboxylic acid scaffold can significantly impact antitumor activity. For instance, Schiff bases derived from this core structure have demonstrated notable potency in preliminary screenings. [, ] Specifically, a derivative incorporating a 2,7-naphthyridine-3-carboxylic acid moiety exhibited potent activity against central nervous system cancer cells (SF-539) with a GI50 of 0.70 µmol. [] These findings highlight the potential for tailoring the substituents on this scaffold to optimize interactions with specific biological targets and enhance antitumor efficacy.

Q3: Has the binding affinity of 2,7-Naphthyridine-3-carboxylic acid derivatives to any specific targets been investigated?

A3: Yes, research has focused on a specific 2,7-Naphthyridine-3-carboxylic acid derivative, Sildenafil (Viagra). [3H]Sildenafil exhibits specific and kinetically heterogeneous binding to phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway. [] Studies employing [3H]Sildenafil binding assays have revealed two binding affinities, suggesting the existence of two conformations for the PDE5 catalytic site. [] Furthermore, cGMP has been shown to allosterically modulate [3H]Sildenafil binding to PDE5, highlighting the complex interplay between this compound, its target, and intracellular signaling pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)